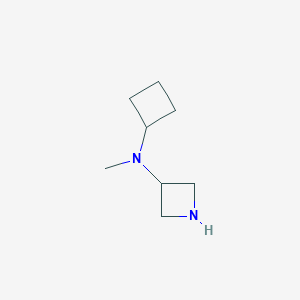

N-cyclobutyl-N-methylazetidin-3-amine

Description

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

N-cyclobutyl-N-methylazetidin-3-amine |

InChI |

InChI=1S/C8H16N2/c1-10(7-3-2-4-7)8-5-9-6-8/h7-9H,2-6H2,1H3 |

InChI Key |

NMVXAWCEPLDEFP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCC1)C2CNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Molecular Formula : C₁₂H₁₅N₅

- Key Features :

- Cyclopropyl group (smaller, higher ring strain vs. cyclobutyl).

- Pyrazole and pyridine rings (aromatic, planar heterocycles).

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), melting point 104–107°C .

- The cyclopropyl group’s higher strain may increase reactivity in ring-opening reactions.

N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

- Molecular Formula : C₁₂H₁₄N₂O

- Key Features :

- Isoxazole ring (oxygen-containing heterocycle).

- Phenyl substituent (enhances lipophilicity).

- Contrast: The isoxazole’s electronegative oxygen alters electronic distribution compared to the azetidine’s amine.

(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine

- Molecular Formula : C₁₁H₁₆N₂

- Key Features: Butenyl chain (unsaturated, flexible backbone). Aminophenyl group (electron-rich aromatic system).

- The aminophenyl group may enhance binding to biological targets via hydrogen bonding .

N,N-dimethyl(3-butenyl)amine

- Molecular Formula : C₆H₁₃N

- Key Features :

- Butenyl chain (simpler, linear structure).

- Dimethylamine (low steric hindrance).

- Physicochemical Properties : LogP = 1.124 , lower molecular weight (99.174 g/mol ) vs. the main compound. The lack of cyclic systems reduces rigidity and increases conformational flexibility .

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine

- Molecular Formula : C₂₁H₂₆N₈O

- Key Features :

- Triazolo-pyridazine and pyrimidine rings (polycyclic, π-deficient systems).

- Methoxy group (electron-donating substituent).

- Contrast : The complex heteroaromatic system enables diverse binding interactions (e.g., intercalation), while the methoxy group modulates electronic effects. The molecular weight (406.49 g/mol ) is significantly higher than the main compound, likely affecting bioavailability .

Comparative Data Table

Key Findings and Implications

- Reactivity : Cyclopropyl-containing analogs (e.g., ) may exhibit higher reactivity due to ring strain, whereas aromatic systems (e.g., pyrazole, isoxazole) enable π-based interactions.

- Biological Relevance: Compounds with aryl groups (e.g., aminophenyl in ) are more likely to engage in target-specific binding, while the main compound’s compact structure could optimize pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclobutyl-N-methylazetidin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of azetidine derivatives. For analogous compounds (e.g., N-ethyl-N-methylazetidin-3-amine), alkylation with methyl/ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is standard . Cyclobutyl groups may require tailored reagents (e.g., cyclobutyl bromide) and controlled temperatures (0–25°C) to minimize steric hindrance. Solvent choice (e.g., THF vs. DCM) and catalyst presence (e.g., Pd/C for hydrogenation) significantly affect yields .

Q. How can the structural integrity of This compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare / chemical shifts with computational predictions (e.g., DFT) to confirm substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with structurally related azetidines (e.g., 4-Methyl-N-(3-methylphenyl)pyridin-2-amine ).

Q. What are the key reactivity patterns of This compound in organic transformations?

- Methodological Answer : The tertiary amine undergoes:

- Oxidation : Reacts with KMnO₄ or mCPBA to form N-oxide derivatives, with steric effects from the cyclobutyl group modulating reaction rates .

- Reduction : LiAlH₄ can reduce adjacent carbonyl groups but may require protecting the amine to avoid side reactions .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer : Prioritize:

- Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Cross-reference with structurally similar triazolopyridazine derivatives (e.g., N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine ).

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target interaction of This compound?

- Methodological Answer :

- Reaction Optimization : Apply machine learning (e.g., LabMate.AI ) to predict optimal solvent/base combinations for alkylation .

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters). Compare results with experimental IC₅₀ values to validate models .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

- Methodological Answer :

- Orthogonal Assays : Confirm cytotoxicity via both MTT and clonogenic assays.

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation.

- Structural Analog Comparison : Benchmark against N,N-Diethyl-3-methylazetidin-3-amine, which shows varied enzyme affinity due to ethyl vs. methyl substituents .

Q. How does steric strain from the cyclobutyl group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular dynamics (e.g., Schrödinger’s MacroModel) to identify hindered sites.

- Kinetic Studies : Compare reaction rates of This compound with less strained analogs (e.g., N-ethyl-N-methylazetidin-3-amine) under identical conditions .

Q. What analytical techniques detect trace impurities in This compound batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.